5-(1-Aminoethyl)isoxazol-3-OL
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Overview
Description
5-(1-Aminoethyl)isoxazol-3-OL is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)isoxazol-3-OL can be achieved through various methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the reaction of oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)isoxazol-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the isoxazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
5-(1-Aminoethyl)isoxazol-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications as an anticonvulsant and GABA uptake inhibitor.
Industry: It is used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)isoxazol-3-OL involves its interaction with GABA receptors. The compound acts as a conformationally restricted analogue of GABA, where the 3-hydroxyisoxazole moiety mimics the carboxyl group of GABA . This interaction leads to the modulation of GABAergic neurotransmission, which is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Muscimol: A psychoactive isoxazole from Amanita muscaria, known for its potent GABA receptor agonist activity.
Gaboxadol: A GABAergic agent developed from muscimol, used for its sedative and hypnotic effects.
Uniqueness
5-(1-Aminoethyl)isoxazol-3-OL is unique due to its specific structural features that allow it to interact selectively with GABA receptors. Unlike other similar compounds, it offers a balance between efficacy and safety, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C5H8N2O2 |
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Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-(1-aminoethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H8N2O2/c1-3(6)4-2-5(8)7-9-4/h2-3H,6H2,1H3,(H,7,8) |
InChI Key |
ICRYUJPBYIPXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NO1)N |
Origin of Product |
United States |
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